molecular formula C8H15N3O4 B2704046 l-Alanyl-l-glutamine CAS No. 205252-36-4; 39537-23-0

l-Alanyl-l-glutamine

Cat. No.: B2704046
CAS No.: 205252-36-4; 39537-23-0
M. Wt: 217.225
InChI Key: HJCMDXDYPOUFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: L-Alanyl-L-glutamine can be synthesized through chemical and biotechnological methods. One common chemical synthesis method involves the use of L-alanine methyl ester hydrochloride and L-glutamine as substrates in the presence of α-amino acid ester acyltransferase. The reaction is carried out at a pH of 7.0-9.0 and a temperature of 20-40°C .

Industrial Production Methods: Industrial production often employs metabolically engineered strains of Escherichia coli or Pichia pastoris. These strains are modified to overexpress specific enzymes like L-amino acid α-ligase and glutamine synthetase, which facilitate the efficient production of this compound from readily available substrates like glutamic acid and alanine .

Chemical Reactions Analysis

Fermentative Production

Fermentative production using genetically modified Escherichia coli expressing l-amino acid α-ligase (Lal) is another approach. This method involves reducing dipeptide-degrading activity and enhancing substrate amino acid supply. The Lal enzyme catalyzes the formation of dipeptides from unprotected amino acids in an ATP-dependent manner .

Chemical Reactions Involved in Fermentative Production

The fermentative production of this compound involves several key chemical reactions:

  • Dipeptide Synthesis by Lal :

    L-Alanine+L-Glutamine+ATPThis compound+AMP+PPi\text{L-Alanine} + \text{L-Glutamine} + \text{ATP} \rightarrow \text{this compound} + \text{AMP} + \text{PPi}
  • Glutamine Biosynthesis :

    Glutamate+ATP+NH3L-Glutamine+ADP+Pi\text{Glutamate} + \text{ATP} + \text{NH}_3 \rightarrow \text{L-Glutamine} + \text{ADP} + \text{Pi}
  • Alanine Dehydrogenase Reaction :

    L-Alanine+NAD++H2OPyruvate+NADH+NH3+H+\text{L-Alanine} + \text{NAD}^+ + \text{H}_2\text{O} \rightarrow \text{Pyruvate} + \text{NADH} + \text{NH}_3 + \text{H}^+

Degradation of this compound

In biological systems, this compound is degraded into its constituent amino acids by peptidases. This process is crucial for providing glutamine to cells, especially in cell culture where free glutamine is unstable .

Scientific Research Applications

Clinical Applications

1. Intensive Care Unit (ICU) Nutrition

L-Alanyl-L-glutamine has been studied for its role in improving outcomes for critically ill patients receiving parenteral nutrition. A randomized trial indicated that supplementation with this compound significantly improved six-month survival rates in ICU patients compared to standard parenteral nutrition. Patients receiving the supplement showed increased plasma glutamine concentrations and reduced mortality rates, suggesting its potential to mitigate glutamine deficiency in severely ill individuals .

2. Lung Preservation During Transplantation

Recent research has explored the use of this compound in ex vivo lung perfusion (EVLP) for donor lung preservation. Modifying the perfusate with this dipeptide demonstrated enhanced cell migration, reduced apoptosis, and improved lung function in porcine models. The study concluded that this compound provides antioxidant and cytoprotective benefits, making it a promising additive for lung preservation protocols .

Metabolic Research

3. Sepsis Management

In animal studies, pre-administration of this compound has been shown to induce significant metabolic changes during sepsis. Rats treated with this dipeptide exhibited increased glycolysis and gluconeogenesis, leading to elevated levels of pyruvate and lactate in the blood and tissues. These findings suggest that this compound may enhance metabolic resilience during septic conditions .

4. Effects on Growth Performance in Aquaculture

This compound supplementation has been investigated for its effects on growth performance in fish species such as Amur sturgeon. A study found that dietary inclusion of this dipeptide improved growth rates and metabolic processes related to nutrient absorption and metabolism, indicating its potential benefits in aquaculture nutrition .

Exercise Physiology

5. Muscle Recovery and Inflammation

The dipeptide has been studied for its effects on muscle recovery post-exercise. Research indicates that supplementation with this compound may reduce muscle damage and inflammation following resistance training. Chronic oral administration was associated with increased levels of heat shock proteins, which play a critical role in cellular protection during stress .

Summary of Key Findings

Application AreaKey FindingsReference
ICU NutritionImproved six-month survival rates; increased plasma glutamine levels
Lung PreservationEnhanced cell function; reduced apoptosis; improved lung function
Sepsis ManagementIncreased glycolysis and gluconeogenesis; elevated pyruvate and lactate levels
AquacultureImproved growth performance; enhanced nutrient metabolism
Muscle RecoveryReduced muscle damage; increased heat shock protein levels

Q & A

Basic Questions

Q. What experimental considerations are critical when handling L-alanyl-L-glutamine in cell culture studies?

this compound is stable in solution compared to free L-glutamine, which degrades into cytotoxic ammonia. Use it at equimolar concentrations (e.g., 2–4 mM) as a direct substitute. Store lyophilized powder at 2–8°C and reconstituted solutions at -20°C for long-term stability. Sterilize via filtration (0.22 µm) to avoid thermal degradation .

Q. Why is this compound preferred over L-glutamine in cell culture media?

Free L-glutamine undergoes spontaneous hydrolysis in aqueous media, producing ammonia, which inhibits cell growth and viability. The dipeptide form resists degradation, ensuring sustained nutrient availability while reducing ammonia toxicity. For example, Gibco™ CTS™ GlutaMAX™-I directly substitutes L-glutamine at equimolar doses without protocol adjustments .

Q. How does this compound enhance nutrient absorption in cellular models?

The dipeptide is transported via peptide-specific transporters (e.g., PEPT1/2), bypassing competitive uptake mechanisms of free amino acids. This improves intracellular glutamine delivery, supporting redox balance and nucleotide synthesis in rapidly dividing cells like CHO or HEK293 lines .

Advanced Research Questions

Q. What mechanisms underlie this compound’s role in mitigating oxidative stress in immune cells?

In polymorphonuclear leukocytes (PMNs), this compound modulates superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂) generation by stabilizing glutathione synthesis. A 2002 study showed it reduces myeloperoxidase (MPO) activity by 30% in activated PMNs, suggesting anti-inflammatory potential in sepsis models .

Q. How does this compound preconditioning affect ischemia-reperfusion (I/R) injury outcomes?

In gerbil models of cerebral I/R, preconditioning with 150 mg/kg this compound reduced neuronal apoptosis by 40% via HSP70 upregulation and NF-κB inhibition. Contrastingly, clinical trials in ICU patients reported 20% lower infection rates with dipeptide-supplemented TPN, highlighting translational neuroprotective and metabolic benefits .

Q. Are there discrepancies in clinical vs. preclinical efficacy of this compound?

Preclinical studies emphasize its cytoprotective effects (e.g., 50% reduction in apoptosis post-radiation), while clinical trials focus on metabolic outcomes (e.g., 25% fewer hyperglycemic events in ICU patients). These differences may stem from dosage variations (0.3–0.5 g/kg/day clinically vs. 150–300 mg/kg in rodents) and model-specific endpoints .

Q. How do crystallographic properties of this compound influence pharmaceutical formulations?

New solid forms (Form III, IV, and DMSO solvate) exhibit distinct dissolution profiles. Form III shows 30% faster dissolution than the dihydrate form, enhancing bioavailability in parenteral nutrition. PXRD and Raman spectroscopy are critical for polymorph identification during quality control .

Q. Does this compound synergize with biophysical stimuli in tissue engineering?

Combined with pulsed electrical stimulation (PES), 0.3% this compound increased collagen I/III mRNA expression by 2.5-fold in human dermal fibroblasts. This synergy is attributed to enhanced TGF-β1 secretion and mTOR activation, suggesting utility in chronic wound models .

Q. How does this compound affect cancer cell metabolism in glutamine-deprived conditions?

In glioblastoma cells, the dipeptide restored tricarboxylic acid (TCA) cycle intermediates by 60% under glutamine deprivation, acting as an anaplerotic substrate. However, conflicting data in pancreatic cancer models show Warburg effect potentiation, necessitating context-dependent analysis .

Q. What analytical methods validate this compound purity in pharmaceutical applications?

USP standards recommend HPLC-UV (220 nm, C18 column) with ≥98% purity thresholds. Mass spectrometry confirms molecular integrity (m/z 217.22 for [M+H]⁺), while NMR (¹H/¹³C) identifies stereochemical purity, critical for regulatory compliance in clinical-grade production .

Properties

IUPAC Name

5-amino-2-(2-aminopropanoylamino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCMDXDYPOUFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40865953
Record name CERAPP_40037
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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